![molecular formula C17H22N2O4 B14403331 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid CAS No. 88103-55-3](/img/structure/B14403331.png)
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound has been synthesized to improve the water solubility and biological safety of melatonin while retaining its sleep aid function .
Vorbereitungsmethoden
The synthesis of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves the introduction of a sulfonate group to melatonin. The process begins with the treatment of melatonin with sodium hydride (NaH) and 1,4-butane sulfone in tetrahydrofuran (THF). This reaction enhances the water solubility of the compound significantly .
Analyse Chemischer Reaktionen
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of other melatonin derivatives with improved properties.
Biology: The compound is studied for its effects on biological systems, particularly its role in regulating sleep and circadian rhythms.
Medicine: It has potential as a sleep aid with higher water solubility and lower cytotoxicity compared to natural melatonin.
Wirkmechanismus
The mechanism of action of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves its interaction with melatonin receptors in the brain. By binding to these receptors, it helps regulate the sleep-wake cycle and circadian rhythms. The compound’s enhanced solubility allows for better absorption and bioavailability, leading to more effective sleep regulation .
Vergleich Mit ähnlichen Verbindungen
Compared to other melatonin derivatives, 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid stands out due to its significantly improved water solubility and lower cytotoxicity. Similar compounds include:
N-acetyl-5-methoxytryptamine: The natural form of melatonin.
Sodium 4-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-1-yl) butane-1-sulfonate: Another derivative with enhanced solubility and safety.
These compounds share similar core structures but differ in their solubility and biological safety profiles, making this compound a unique and valuable derivative for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
88103-55-3 |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]butanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-12(20)18-8-7-13-11-19(9-3-4-17(21)22)16-6-5-14(23-2)10-15(13)16/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
SQVKNXIHHSZWHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


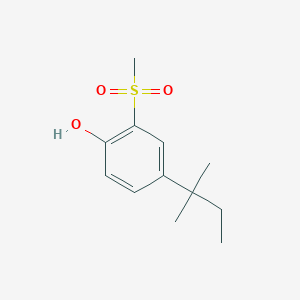
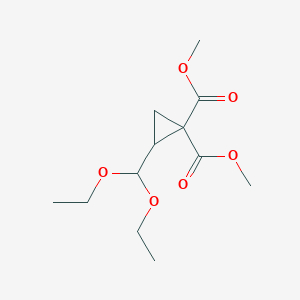

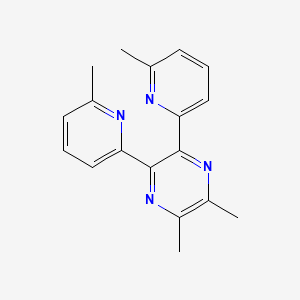
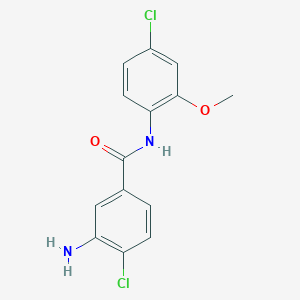
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
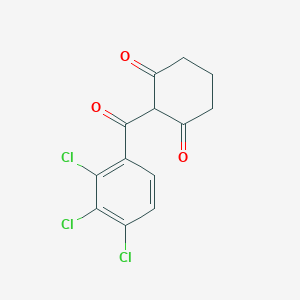
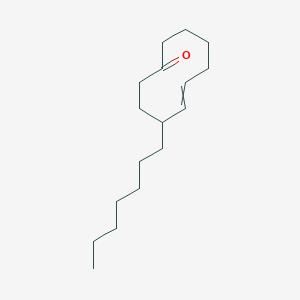
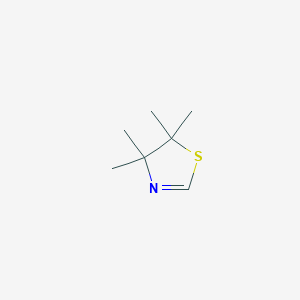
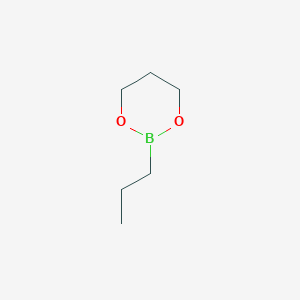
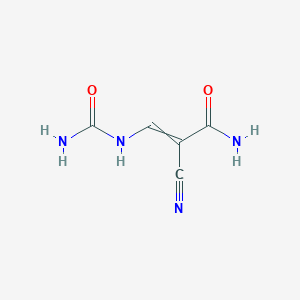
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
